4-Methoxypyridine N-oxide

Catalog No.
S703616
CAS No.
1122-96-9
M.F
C6H7NO2
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxypyridine N-oxide

CAS Number

1122-96-9

Product Name

4-Methoxypyridine N-oxide

IUPAC Name

4-methoxy-1-oxidopyridin-1-ium

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C6H7NO2/c1-9-6-2-4-7(8)5-3-6/h2-5H,1H3

InChI Key

BOFAIBPJCWFJFT-UHFFFAOYSA-N

SMILES

COC1=CC=[N+](C=C1)[O-]

Synonyms

4-Methoxypyridine 1-Oxide Hydrate; NSC 27964 Hydrate; p-Methoxypyridine N-Oxide Hydrate;

Canonical SMILES

COC1=CC=[N+](C=C1)[O-]

The exact mass of the compound 4-Methoxypyridine N-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27964. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methoxypyridine N-oxide (CAS 1122-96-9) is a highly polar, moderately electron-rich heteroaromatic compound utilized primarily as an oxygen-atom transfer (OAT) reagent, a tunable nucleophilic ligand, and a precursor for cross-coupling reactions. Characterized by its 1,2-dipolar nitrogen-oxygen bond, the addition of the electron-donating 4-methoxy group significantly increases the electron density at the oxygen center compared to the parent pyridine N-oxide. This precise electronic perturbation enhances its hydrogen-bond accepting capability and nucleophilicity, making it a critical reagent for ortho-selective C-H functionalization and a highly selective oxidant in homogeneous transition-metal catalysis. Its balanced electronic profile ensures it is reactive enough to drive challenging oxidations while maintaining sufficient stability for scalable procurement and industrial handling .

Substituting 4-methoxypyridine N-oxide with the more common pyridine N-oxide (PyNO) or the highly electron-rich 4-dimethylaminopyridine N-oxide (DMAPO) frequently leads to catalytic failure or altered product distributions. In metal-catalyzed oxygen transfer reactions, the N-O bond must undergo heterolytic fragmentation following nucleophilic attack; unsubstituted PyNO possesses high nucleofugality but lower oxygen nucleophilicity, often resulting in premature fragmentation and poor yields. Conversely, DMAPO can be excessively basic, leading to competitive catalyst poisoning or over-coordination. 4-Methoxypyridine N-oxide provides an optimal electronic balance: its decreased nucleofugality prevents premature fragmentation—enabling unique selectivity reversals in alkyne oxidations—while its enhanced oxygen basicity ensures robust, controlled coordination to metal centers like silicon and gold .

Enhanced Oxygen-Center Nucleophilicity for Ligand Tuning

The introduction of a 4-methoxy group fundamentally alters the electronic landscape of the pyridine N-oxide core. Quantitative pKa estimations of the conjugate acids demonstrate that 4-methoxypyridine N-oxide possesses a pKa of approximately 2.5, compared to 0.79 for the unsubstituted pyridine N-oxide [1]. This substantial increase in basicity reflects a considerable enhancement of electron density at the oxygen center. For procurement and process design, this quantifiable difference means 4-methoxypyridine N-oxide acts as a significantly stronger oxygen-donor ligand and a more reactive nucleophile in catalytic cycles without reaching the extreme, potentially catalyst-poisoning basicity of dimethylamino analogs.

Evidence DimensionConjugate Acid pKa (Nucleophilicity proxy)
Target Compound DatapKa ~2.5
Comparator Or BaselinePyridine N-oxide (pKa 0.79)
Quantified Difference~1.7 pKa units higher (over 10x more basic/nucleophilic)
ConditionsAqueous pKa estimation for N-oxide conjugate acids

Provides stronger metal coordination and faster electrophilic attack in oxidation workflows compared to the parent PyNO, optimizing catalyst turnover.

Selectivity Reversal in Metal-Catalyzed Alkyne Oxidation

In homogeneous metal-catalyzed oxygen atom transfer (OAT) reactions, the nucleofugality of the leaving pyridine group dictates product outcomes. During the oxidation of metal vinylidenes, substituting standard pyridine N-oxide with 4-methoxypyridine N-oxide led to a complete reversal of reaction selectivity, yielding the desired alternative product in 74% isolated yield . This outcome is directly attributed to the decreased nucleofugality of the 4-methoxypyridine moiety and its enhanced ability to accommodate positive charge during the transition state. Buyers targeting specific ketene or oxidized intermediates must procure the 4-methoxy derivative to bypass the standard fragmentation pathways associated with the parent N-oxide.

Evidence DimensionProduct Yield and Regioselectivity
Target Compound Data74% isolated yield of the reversed-selectivity product
Comparator Or BaselineUnsubstituted pyridine N-oxide (yields standard fragmentation product)
Quantified DifferenceComplete reversal of selectivity and high targeted yield (74%)
ConditionsHomogeneous metal-catalyzed oxidation of terminal alkynes

Enables the targeted synthesis of specific oxidized intermediates that are completely inaccessible using standard pyridine N-oxide.

Penta-Coordinated Silicon Complexation for Materials Processing

The enhanced oxygen-donor capacity of 4-methoxypyridine N-oxide extends its utility into materials science, specifically in the solubilization of silica and formation of penta-coordinated silicon complexes. Experimental data shows that 4-methoxypyridine N-oxide enables a robust silicon uptake of 350 ± 3.79 µg, forming stable zwitterionic penta-coordinated silicon compounds. Furthermore, complexation with the 4-methoxy derivative results in an 11% enhancement in molar absorptivity (ε values) compared to baseline, indicative of a strong structural association [1]. This quantitative advantage makes it a superior reagent choice for advanced silicon processing and materials formulation compared to weaker, unsubstituted N-oxide ligands.

Evidence DimensionSilicon Uptake and Complexation Efficiency
Target Compound Data350 ± 3.79 µg silicon uptake; 11% enhancement in molar absorptivity (ε)
Comparator Or BaselineUnsubstituted pyridine N-oxide (weaker association)
Quantified DifferenceMeasurable enhancement in complexation strength and stable zwitterionic formation
ConditionsSilica solubilization assay utilizing 4-substituted pyridine N-oxides

Crucial for advanced materials formulation and silica solubilization where strong, stable O-donor ligands are required to maintain process stability.

Selectivity-Driven Homogeneous Metal Catalysis

In gold- and palladium-catalyzed oxygen atom transfer (OAT) reactions, 4-methoxypyridine N-oxide is the required oxidant when standard pyridine N-oxide yields undesired fragmentation products. Its specific nucleofugality profile enables complete selectivity reversal, making it indispensable for synthesizing complex oxidized intermediates .

Advanced Silicon Complexation and Silica Solubilization

Due to its enhanced oxygen-donor strength, this compound is optimally suited for materials science workflows requiring the solubilization of silica. It reliably forms stable zwitterionic penta-coordinated silicon complexes, outperforming baseline N-oxides in silicon uptake and complexation efficiency [1].

Precursor for Ortho-Selective C-H Functionalization

As a moderately electron-rich N-oxide, it serves as a highly effective directing group and reactive substrate in transition-metal-catalyzed cross-coupling reactions. It allows chemists to procure a reliable starting material for the downstream synthesis of heavily substituted, synthetically demanding pyridine architectures .

XLogP3

-0.7

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (16.67%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1122-96-9

Wikipedia

4-Methoxypyridine N-oxide

Dates

Last modified: 08-15-2023

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